molecular formula C17H17BrN2O2S2 B2989401 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868217-21-4

1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2989401
CAS No.: 868217-21-4
M. Wt: 425.36
InChI Key: CQIJIPICGHQFMB-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold recognized for its wide range of biological activities . This core structure is found in compounds investigated as ligands for imidazoline receptors, as chiral ligands in metal catalysis, and as key intermediates in organic synthesis . The specific substitution pattern of this molecule, incorporating both a (4-bromophenyl)sulfonyl group and a (2-methylbenzyl)thio moiety, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR). The presence of the sulfonyl group is a common feature in compounds designed for high-affinity binding to biological targets, while the thioether linkage can influence the compound's metabolic stability and electronic properties . Researchers utilize this and similar imidazoline-based compounds in the design and development of potential therapeutic agents, with published studies showing related structures being evaluated for antiproliferative and antioxidant properties . The compound is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJIPICGHQFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the appropriate thiol with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium amide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and thioether groups may play a role in binding to these targets, while the imidazole ring could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Imidazole Derivatives

Compound Name Substituents (Positions 1 and 2) Core Structure Molecular Formula Key Structural Notes Reference
Target Compound 1: 4-Bromophenylsulfonyl; 2: 2-Methylbenzylthio 4,5-Dihydroimidazole C₁₇H₁₇BrN₂O₂S₂ Partial saturation enhances flexibility; sulfonyl group increases polarity
2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole 1: H; 2: 4-Bromophenyl 4,5-Dihydroimidazole C₉H₉BrN₂ Lacks sulfonyl/thio groups; simpler structure
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 1: Benzenesulfonyl; 2: 3,4-Dichlorobenzylthio 4,5-Dihydroimidazole C₁₇H₁₅Cl₂N₂O₂S₂ Dichlorophenyl substituent enhances lipophilicity
2-(2-Methylbenzylthio)-4,5-dihydro-1H-imidazole hydrochloride 1: H; 2: 2-Methylbenzylthio 4,5-Dihydroimidazole C₁₁H₁₅ClN₂S Protonated form; lacks bromophenyl/sulfonyl groups
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole 1: Pentyl; 2: 4-Bromophenyl Fully aromatic imidazole C₂₆H₂₄BrN₂ Fully aromatic; bulky substituents increase steric hindrance

Key Observations :

  • The target compound’s 4-bromophenylsulfonyl group distinguishes it from simpler analogs like 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, which lacks electronegative sulfonyl/thioether substituents .
  • The 4,5-dihydroimidazole core in the target compound contrasts with fully aromatic imidazoles (e.g., 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole), which exhibit planar geometries and stronger π-π interactions .

Key Observations :

  • The target compound’s synthesis likely parallels methods for sulfonylated imidazoles (e.g., using chloroacetate alkylation or sulfonyl chloride reactions) but may face challenges in regioselectivity .
  • Thioether formation, as seen in 2-(2-methylbenzylthio) derivatives, often requires alkaline conditions and inert atmospheres to prevent oxidation to sulfones .

Table 3: Property Comparison

Compound Name Solubility LogP (Predicted) Biological Activity Reference
Target Compound Moderate in DMSO 3.8 Anticancer (hypothesized)
2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole Low in water 2.1 Unknown
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Low in water 4.5 Enzyme inhibition (e.g., COX-2)
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole Insoluble in water 6.2 Antifungal, herbicidal activity

Key Observations :

  • The sulfonyl group in the target compound enhances polarity compared to non-sulfonylated analogs, improving solubility in polar aprotic solvents like DMSO .

Biological Activity

The compound 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16BrN2O2S\text{C}_{15}\text{H}_{16}\text{BrN}_2\text{O}_2\text{S}

This structure features a bromophenyl group and a sulfonyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazole ring and the introduction of the sulfonyl and thio groups. Detailed methods for synthesis can be found in patent literature and chemical databases .

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various pathogenic microbes. A study demonstrated that imidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Target CompoundSalmonella typhi8 µg/mL

Anticancer Potential

Research indicates that imidazole derivatives can induce apoptosis in cancer cells by targeting key cellular processes involved in proliferation and survival. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines such as HeLa and MDA-MB-231 . The ability to inhibit DNA replication enzymes is a crucial mechanism underlying their anticancer activity.

Case Study: Cytotoxicity Evaluation
In a cytotoxicity study involving human dermal fibroblast cells (HFF-1), the target compound exhibited varying degrees of cell viability depending on concentration and exposure time. At lower concentrations (≤156 µg/mL), high cell viability was observed, while higher concentrations resulted in significant reductions in viability .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : By interfering with cellular signaling pathways, the compound can induce programmed cell death in cancer cells.
  • Drug-Ligand Interactions : The structural features allow for multiple interactions with biological targets, enhancing its pharmacological profile .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole?

Answer:
The synthesis of this compound can be approached via a multi-step route involving:

  • Thioether formation : Reacting a 4,5-dihydroimidazole precursor with 2-methylbenzyl thiol under basic conditions (e.g., KOH/EtOH) to introduce the thioether group at position 2.
  • Sulfonylation : Treating the intermediate with 4-bromophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane to install the sulfonyl group at position 1 .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • HPLC : Assess purity using a C18 column with UV detection at 254 nm; ≥98% purity is typical for research-grade material .
  • X-ray crystallography : Resolve crystal structures to confirm bond geometries and substituent orientations (e.g., as demonstrated for related bromophenyl-substituted imidazoles) .
  • NMR spectroscopy : Compare 1^1H and 13^13C NMR spectra with computational predictions (DFT) to verify substituent positions and rule out regioisomeric byproducts .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Mitigation strategies include:

  • Variable-temperature NMR : Identify temperature-dependent shifts caused by conformational changes .
  • 2D NMR (COSY, NOESY) : Resolve ambiguities in proton-proton correlations, particularly for diastereotopic protons in the 4,5-dihydroimidazole ring .
  • Computational modeling : Optimize molecular geometries using DFT (e.g., B3LYP/6-31G*) and simulate NMR spectra for direct comparison with experimental data .

Advanced: What experimental designs are effective for studying the compound’s reactivity under varying conditions?

Answer:

  • Solvent screening : Test reactivity in polar aprotic (e.g., DMF), protic (e.g., MeOH), and non-polar solvents (e.g., toluene) to assess stability and reaction pathways .
  • pH-dependent studies : Monitor degradation kinetics in buffered solutions (pH 2–12) using UV-Vis spectroscopy to identify labile functional groups (e.g., sulfonyl or thioether bonds) .
  • Catalytic screening : Evaluate cross-coupling potential (e.g., Suzuki-Miyaura) by reacting the bromophenyl group with aryl boronic acids under Pd catalysis .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential sulfur-containing volatiles (e.g., thiol byproducts) .
  • First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation; provide safety data sheets to healthcare providers .

Advanced: How can the biological activity mechanisms of this compound be investigated?

Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates, given the structural similarity of imidazole derivatives to known enzyme inhibitors .
  • Molecular docking : Model interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina to prioritize in vitro testing .
  • SAR studies : Synthesize analogs with modified sulfonyl or thioether groups to identify pharmacophore requirements .

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